
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a difluoroacetic acid moiety
Preparation Methods
The synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of fluorine atoms to the aromatic ring.
Cyanation: Introduction of the cyano group.
Acylation: Formation of the difluoroacetic acid moiety.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Chemical Reactions Analysis
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorine atoms and cyano group can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The difluoroacetic acid moiety can also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:
3-Cyano-5-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the boronic acid moiety.
4-Cyano-3-fluorophenylboronic acid: Similar structure with different positioning of the cyano and fluorine groups.
3-Cyano-2,4-difluorophenylboronic acid: Contains an additional fluorine atom and a boronic acid moiety.
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4F3NO2/c10-7-2-5(4-13)1-6(3-7)9(11,12)8(14)15/h1-3H,(H,14,15) |
InChI Key |
SQSWCGTWTZQXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(C(=O)O)(F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
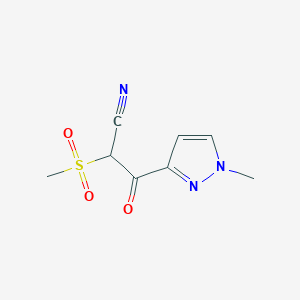
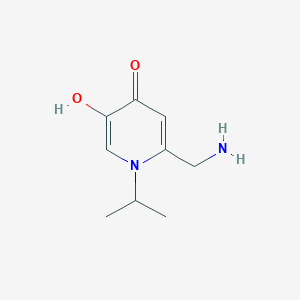
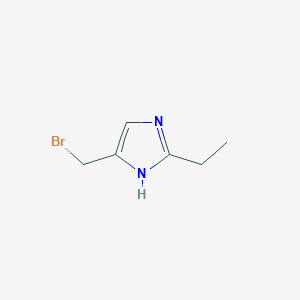
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
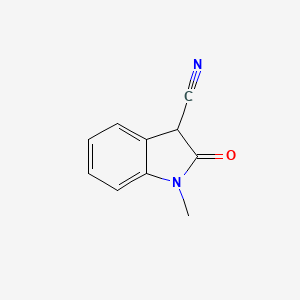
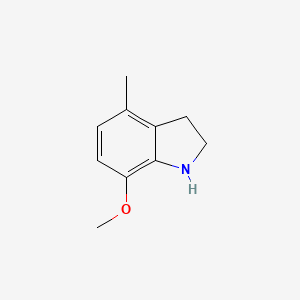
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
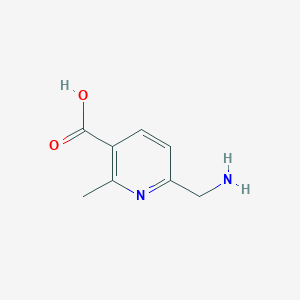

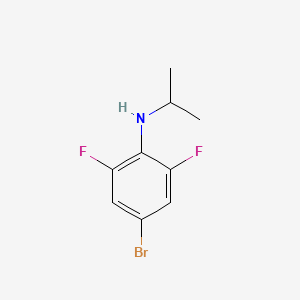
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

